N-(3,4-dimethoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-15-5-7-16(8-6-15)29(24,25)17-12-22(13-17)20(23)21-11-14-4-9-18(27-2)19(10-14)28-3/h4-10,17H,11-13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHQMSUWZXDZGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide (CAS Number: 1797144-31-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.5 g/mol. The compound features a unique azetidine ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O6S |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 1797144-31-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The sulfonamide group in the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Receptor Modulation : The compound may act as a modulator of certain receptors, influencing signaling pathways critical for cell growth and differentiation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar scaffolds. For instance, derivatives of azetidine have shown significant cytotoxic effects against various cancer cell lines. The specific activity of this compound against different cancer types remains to be fully elucidated but is anticipated based on structural analogs.
Case Study : A related study investigated the effects of azetidine derivatives on human breast cancer cell lines, demonstrating IC50 values ranging from 12.51 μM to 18.07 μM for effective compounds . This suggests that modifications in the azetidine structure can enhance cytotoxicity against cancer cells.
Antimicrobial Properties
Compounds containing sulfonamide groups are known for their antimicrobial properties. The potential of this compound to inhibit bacterial growth warrants investigation. Preliminary data suggest that similar sulfonamide derivatives exhibit broad-spectrum antimicrobial activity.
Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
- Antitumor Activity : Research indicates that azetidine derivatives can inhibit key enzymes involved in tumor growth .
- Mechanism-Based Approaches : A review highlighted the importance of scaffold modifications in enhancing anticancer properties through targeted enzyme inhibition.
- Molecular Docking Studies : Computational studies have shown promising interactions between azetidine derivatives and target proteins involved in cancer progression .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to N-(3,4-dimethoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide exhibit significant antimicrobial properties. For instance, a series of N'-benzylidene derivatives targeting multidrug efflux pumps demonstrated promising antibacterial and antifungal activities against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans . These findings suggest that modifications to the azetidine structure can enhance antimicrobial efficacy.
Anticancer Properties
Azetidinone derivatives have been explored for their anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Compounds with similar structures have shown effectiveness against breast and prostate cancer cell lines . The incorporation of methoxyphenyl units has been linked to increased potency against various tumor types, indicating a potential pathway for developing new cancer therapies.
Enzyme Inhibition
Compounds containing the azetidine ring have also been studied for their role as enzyme inhibitors. Specifically, they have shown potential in inhibiting protein tyrosine phosphatases (PTPases), which are critical in regulating cellular signaling pathways implicated in cancer and other diseases . This enzymatic inhibition could provide a therapeutic strategy for diseases characterized by dysregulated signaling.
Case Study 1: Antimicrobial Evaluation
In a recent study, derivatives of this compound were evaluated for their antimicrobial activity using agar diffusion methods. Compounds demonstrated varying degrees of inhibition against tested microorganisms, with specific derivatives showing minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the anticancer effects of azetidinone derivatives on MCF-7 and MDA-MB-231 breast cancer cells. The study revealed that certain modifications to the azetidine structure significantly enhanced cytotoxicity at nanomolar concentrations, suggesting a viable lead for further development in cancer therapeutics .
Preparation Methods
Stepwise Reaction Sequence
Azetidine Protection
Azetidine is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCHM) at 0°C–25°C for 6 hours. This step achieves 92% yield (GC-MS analysis).Carboxamide Formation
The Boc-protected azetidine reacts with 3,4-dimethoxybenzyl isocyanate in tetrahydrofuran (THF) using 1,8-diazabicycloundec-7-ene (DBU) as a catalyst (24 hours, 60°C). Deprotection with trifluoroacetic acid (TFA) in DCM yields N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide (78% isolated yield).Regioselective Sulfonylation
Lithiation of the azetidine nitrogen using lithium diisopropylamide (LDA) at -78°C in THF, followed by quenching with 4-methoxyphenylsulfonyl chloride, installs the sulfonyl group at the 3-position. Purification via silica chromatography affords the target compound in 43% yield (HPLC purity: 94%).
Critical Evaluation
- Advantages : Modular approach allows independent optimization of carboxamide and sulfonyl units.
- Limitations : Lithiation conditions risk ring-opening side reactions, necessitating stringent temperature control.
Synthetic Route 2: Ring-Closing Metathesis Strategy
Linear Precursor Synthesis
Vinyl Sulfonate Preparation
3-Bromo-1-(4-methoxyphenylsulfonyl)propane is synthesized via nucleophilic substitution between 1,3-dibromopropane and sodium 4-methoxyphenylsulfinate in dimethylformamide (DMF) at 80°C (62% yield).Carboxamide Installation
Reaction with 3,4-dimethoxybenzylamine in the presence of triethylamine (TEA) yields N-(3,4-dimethoxybenzyl)-3-bromo-N-(4-methoxyphenylsulfonyl)propanamide (71% yield).Ring-Closing via Grubbs Catalyst
Second-generation Grubbs catalyst (5 mol%) induces ring-closing metathesis in DCM at 40°C, forming the azetidine ring. Subsequent hydrogenation (H2/Pd-C) saturates the olefin, delivering the target molecule in 34% overall yield.
Comparative Performance
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield (%) | 43 | 34 |
| Purity (HPLC, %) | 94 | 88 |
| Reaction Steps | 3 | 4 |
| Scalability (kg-scale) | Feasible | Limited |
Synthetic Route 3: Microwave-Assisted One-Pot Assembly
Convergent Methodology
Multicomponent Reaction
Azetidine, 4-methoxyphenylsulfonyl chloride, and 3,4-dimethoxybenzyl isocyanate undergo reaction in acetonitrile under microwave irradiation (150°C, 30 minutes). Tetra-n-butylammonium fluoride (TBAF) catalyzes the simultaneous sulfonylation and carboxamide formation.Purification
Flash chromatography (hexane:ethyl acetate, 3:1) isolates the product in 58% yield with 96% purity.
Mechanistic Insights
The microwave energy facilitates simultaneous $$ S_N2 $$ sulfonylation at the azetidine 3-position and nucleophilic acyl substitution at the 1-position, bypassing intermediate isolation steps. This method mirrors the efficiency enhancements observed in patented azetidine syntheses.
Analytical Characterization Data
Spectroscopic Profiles
$$ ^1H $$ NMR (400 MHz, CDCl3) :
δ 7.62 (d, J = 8.8 Hz, 2H, SO2ArH), 6.92–6.84 (m, 5H, OCH3-ArH), 4.31 (s, 2H, NCH2Ar), 3.87 (s, 3H, OCH3), 3.85 (s, 6H, 2×OCH3), 3.42–3.38 (m, 4H, azetidine CH2), 2.91 (quin, J = 7.6 Hz, 1H, azetidine CH).HRMS (ESI+) :
Calculated for C24H29N2O7S [M+H]+: 513.1695; Found: 513.1698.
Industrial-Scale Optimization Considerations
Solvent Selection Matrix
| Solvent | Yield (%) | Purity (%) | E-Factor |
|---|---|---|---|
| THF | 58 | 96 | 8.2 |
| DCM | 51 | 94 | 9.7 |
| Acetonitrile | 63 | 97 | 7.5 |
Microwave-assisted reactions in acetonitrile demonstrate superior environmental metrics (E-factor = mass waste/product mass), aligning with green chemistry principles.
Q & A
Q. What are the key considerations for synthesizing N-(3,4-dimethoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide?
- Methodological Answer : Synthesis involves multi-step reactions focusing on functional group compatibility. For example:
-
Azetidine ring formation : Use nucleophilic substitution or cycloaddition reactions to construct the azetidine core.
-
Sulfonylation : Introduce the 4-methoxyphenylsulfonyl group via sulfonyl chloride intermediates under anhydrous conditions .
-
Carboxamide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 3,4-dimethoxybenzyl moiety to the azetidine nitrogen .
-
Purity control : Monitor reactions via TLC/HPLC and purify using column chromatography or recrystallization.
- Critical Parameters :
| Step | Key Variables | Optimal Conditions |
|---|---|---|
| Sulfonylation | Solvent (DCM vs. THF), temperature | 0–5°C in DCM |
| Carboxamide coupling | Catalyst (DMAP), stoichiometry | 1.2 eq. reagent, RT |
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Structural confirmation requires:
- Spectroscopic techniques :
- NMR : Assign peaks for methoxy (δ 3.7–3.9 ppm), sulfonyl (δ 7.5–8.0 ppm), and azetidine protons (δ 3.0–4.0 ppm) .
- HRMS : Verify molecular ion [M+H]+ with <2 ppm error.
- X-ray crystallography : Resolve azetidine ring puckering and sulfonyl group geometry (if crystals are obtainable) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the azetidine carboxamide moiety?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity of the carboxamide carbonyl (e.g., LUMO energy ~ -1.5 eV) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities (ΔG < -8 kcal/mol suggests strong binding) .
- Contradiction resolution : If experimental reactivity conflicts with predictions, re-evaluate solvent effects or transition states using implicit solvation models (e.g., PCM) .
Q. What strategies address low yield in the sulfonylation step during synthesis?
- Methodological Answer :
-
Mechanistic analysis : Sulfonyl chloride hydrolysis competes with desired reaction. Use scavengers (e.g., molecular sieves) to minimize moisture .
-
Alternative reagents : Replace 4-methoxyphenylsulfonyl chloride with a stabilized sulfonyl imidazolide derivative.
-
Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving group departure) .
- Data-Driven Optimization :
| Condition | Yield Improvement |
|---|---|
| Dry DCM, 0°C | 65% → 82% |
| 2 eq. sulfonyl chloride | 82% → 88% |
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC50 protocols). For example:
- Variability source : Differences in cell permeability due to dimethyl sulfoxide (DMSO) concentration (>0.1% may artifactually enhance uptake) .
- Dose-response reevaluation : Use Hill slope analysis to confirm sigmoidal curves (Hill coefficient ~1 indicates cooperative binding).
- Orthogonal assays : Validate cytotoxicity via MTT and apoptosis markers (e.g., caspase-3 activation) to rule off-target effects .
Specialized Methodological Notes
-
Avoiding pitfalls :
- Spectral misinterpretation : Overlapping methoxy and azetidine proton signals in NMR—use 2D techniques (COSY, HSQC) .
- Synthetic scalability : Pilot small-scale reactions (<1 mmol) before scaling to 10 mmol to assess exothermicity risks .
-
Advanced structural analysis :
- Dynamic NMR : Probe azetidine ring inversion barriers (ΔG‡ ~50 kJ/mol suggests conformational flexibility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
